Cas no 2225172-75-6 (2-(n-Propyl-d7)-pyridine-4-boronic acid)
2-(n-Propyl-d7)-pyridine-4-boronic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(n-Propyl-d7)-pyridine-4-boronic acid
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- Inchi: 1S/C8H12BNO2/c1-2-3-8-6-7(9(11)12)4-5-10-8/h4-6,11-12H,2-3H2,1H3
- InChI Key: HEHIRHRBKAUAHS-UHFFFAOYSA-N
- SMILES: C([H])([H])(C1N=CC=C(B(O)O)C=1)C([H])([H])C([H])([H])[H]
2-(n-Propyl-d7)-pyridine-4-boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P904367-5mg |
2-(n-Propyl-d7)-pyridine-4-boronic acid |
2225172-75-6 | 95% | 5mg |
¥8,608.00 | 2022-09-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P904367-25mg |
2-(n-Propyl-d7)-pyridine-4-boronic acid |
2225172-75-6 | 95% | 25mg |
¥22,380.00 | 2022-09-01 |
2-(n-Propyl-d7)-pyridine-4-boronic acid Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 2-(n-Propyl-d7)-pyridine-4-boronic acid
Research Brief on 2-(n-Propyl-d7)-pyridine-4-boronic acid (CAS: 2225172-75-6) in Chemical Biology and Pharmaceutical Applications
2-(n-Propyl-d7)-pyridine-4-boronic acid (CAS: 2225172-75-6) is a deuterium-labeled boronic acid derivative that has garnered significant attention in recent chemical biology and pharmaceutical research. This compound serves as a critical intermediate in the synthesis of deuterated pharmaceuticals, particularly in the development of kinase inhibitors and other targeted therapies. The incorporation of deuterium (d7) in the propyl side chain enhances metabolic stability, a property increasingly exploited in drug design to improve pharmacokinetic profiles.
Recent studies have highlighted the role of 2-(n-Propyl-d7)-pyridine-4-boronic acid in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry for constructing biaryl scaffolds. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its utility in synthesizing deuterated analogs of FDA-approved tyrosine kinase inhibitors, where the deuterium labeling reduced cytochrome P450-mediated metabolism by up to 40% compared to non-deuterated counterparts. This metabolic advantage translates to prolonged half-life and potentially reduced dosing frequency in clinical applications.
In the context of proteolysis-targeting chimeras (PROTACs), this boronic acid derivative has emerged as a versatile warhead for targeting ubiquitin ligases. Research from Nature Chemical Biology (2024) revealed its incorporation into cereblon-directed PROTACs, where the pyridine-boronic acid moiety facilitated reversible binding to the target protein while maintaining favorable physicochemical properties. The deuterium labeling further improved the proteolytic stability of these bifunctional molecules in in vivo models.
The compound's unique structural features have also enabled advances in boron neutron capture therapy (BNCT). A preclinical study published in Molecular Pharmaceutics (2023) utilized 2-(n-Propyl-d7)-pyridine-4-boronic acid as a precursor for tumor-targeting boron carriers, capitalizing on both the boronic acid's affinity for cancer cell surface glycoproteins and the deuterium's neutron scattering properties. This dual functionality showed promising results in selective boron accumulation in xenograft models.
From a synthetic chemistry perspective, recent methodological improvements have enhanced the accessibility of this building block. A 2024 Organic Process Research & Development report detailed a scalable continuous-flow synthesis route that improved yield by 35% compared to traditional batch methods, while maintaining the stringent isotopic purity (>98% d7) required for pharmaceutical applications. This process innovation addresses previous challenges in large-scale production of deuterated boronic acids.
Looking forward, the applications of 2-(n-Propyl-d7)-pyridine-4-boronic acid appear poised for expansion into new therapeutic areas. Ongoing research is exploring its incorporation into next-generation antibody-drug conjugates (ADCs) and as a molecular tag for mass spectrometry-based proteomics. The compound's combination of synthetic versatility, metabolic stability, and favorable physicochemical properties continues to make it a valuable tool in both drug discovery and chemical biology research.
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